molecular formula C14H24Cl3NO2 B13744460 9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride CAS No. 101221-70-9

9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride

Cat. No.: B13744460
CAS No.: 101221-70-9
M. Wt: 344.7 g/mol
InChI Key: PENUCQLLAURVSR-UHFFFAOYSA-M
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Description

9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride is a chemical compound with the molecular formula C14-H23-Cl2-N-O2.Cl-H and a molecular weight of 344.74 . This compound is known for its unique structure, which includes a camphor backbone modified with bis(2-chloroethyl)amino and N-oxide groups. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride typically involves the reaction of camphor with bis(2-chloroethyl)amine under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can undergo further oxidation under specific conditions.

    Reduction: The compound can be reduced to remove the N-oxide group.

    Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride involves its interaction with molecular targets in cells. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

9-(Bis(2-chloroethyl)amino)camphor N-oxide hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

101221-70-9

Molecular Formula

C14H24Cl3NO2

Molecular Weight

344.7 g/mol

IUPAC Name

bis(2-chloroethyl)-[(1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methyl]-hydroxyazanium;chloride

InChI

InChI=1S/C14H24Cl2NO2.ClH/c1-13-4-3-11(9-12(13)18)14(13,2)10-17(19,7-5-15)8-6-16;/h11,19H,3-10H2,1-2H3;1H/q+1;/p-1

InChI Key

PENUCQLLAURVSR-UHFFFAOYSA-M

Canonical SMILES

CC12CCC(C1(C)C[N+](CCCl)(CCCl)O)CC2=O.[Cl-]

Origin of Product

United States

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